![molecular formula C18H19N3O3S B6543455 4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide CAS No. 1040674-05-2](/img/structure/B6543455.png)
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a cyclopropane ring, and a thiophene ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available in the literature, it likely involves several steps, including the formation of the amide bond and the introduction of the cyclopropane and thiophene rings . The synthesis could potentially involve techniques such as nucleophilic substitution, condensation reactions, and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, cyclopropane ring, and thiophene ring would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiophene ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the cyclopropane and thiophene rings could contribute to its stability and reactivity .Scientific Research Applications
Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them valuable candidates for drug development . These compounds could potentially contribute to the treatment of inflammatory conditions.
Anticancer Activity: Some thiophene derivatives demonstrate anticancer properties. Researchers continue to explore their potential as chemotherapeutic agents . Our compound may play a role in inhibiting cancer cell growth or metastasis.
Corrosion Inhibition
Thiophene derivatives serve as corrosion inhibitors in industrial chemistry and material science . They protect metal surfaces from degradation caused by environmental factors, such as moisture and chemical exposure.
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological effects:
Mechanism of Action
Target of Action
Similar compounds with thiophene and amide groups have been reported to exhibit antimicrobial and antitumor properties . These compounds often target enzymes or proteins that are crucial for the survival and proliferation of microbial cells or cancer cells .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to inhibition or alteration of the target’s function . This interaction can result in the death of microbial cells or cancer cells, or the inhibition of their growth .
Biochemical Pathways
Based on the reported antimicrobial and antitumor properties of similar compounds, it can be inferred that this compound may affect pathways related to cell survival, proliferation, and metabolism .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and antitumor effects, suggesting that this compound may also have similar effects . These effects could include the death of microbial cells or cancer cells, or the inhibition of their growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(19-9-10-20-18(24)15-2-1-11-25-15)12-5-7-14(8-6-12)21-17(23)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,22)(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVQFINXMOQDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-N-{2-[(thiophen-2-yl)formamido]ethyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.